N-Propyl-D7-benzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,3,3,3-heptadeuteriopropylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12/c1-2-6-9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3/i1D3,2D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLMAHJVESYWTB-WDPWIZPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational Significance of Deuterated Aromatic Hydrocarbons in Contemporary Chemistry
Deuterated aromatic hydrocarbons, a class of compounds where one or more hydrogen atoms on an aromatic ring or its substituents are replaced by deuterium (B1214612), hold significant importance in modern chemistry. Their utility stems from the mass difference between hydrogen and deuterium, which, despite not altering the fundamental chemical properties, influences the physical and spectroscopic characteristics of the molecule. wikipedia.org
These compounds are crucial in several research areas:
Mechanistic Studies: They are instrumental in studying reaction mechanisms through the kinetic isotope effect (KIE). wikipedia.orgacs.org
Analytical Standards: Deuterated compounds are widely used as internal standards in mass spectrometry for precise quantification of their non-deuterated counterparts. acs.orgacs.org
Metabolic and Biosynthetic Pathway Elucidation: Researchers use isotopic labeling to trace the journey of molecules through complex biological systems, helping to understand metabolic fates and biosynthetic pathways. acs.orgwikipedia.org
Pharmaceutical Development: The "deuterium switch" approach involves replacing hydrogen with deuterium in drug molecules to potentially improve their pharmacokinetic profiles, such as increasing metabolic stability and half-life. nih.gov
The ability to selectively introduce deuterium into an aromatic system allows chemists to probe and understand chemical and biological processes with high precision. acs.orgnih.gov
Theoretical and Applied Rationale for Deuterium Isotopic Labeling in Alkylbenzene Systems
The primary rationale for using deuterium (B1214612) isotopic labeling in alkylbenzene systems like N-Propyl-D7-benzene is rooted in the "deuterium isotope effect." wikipedia.org The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. This difference in bond energy has significant consequences.
Kinetic Isotope Effect (KIE): Because the C-D bond is harder to break than a C-H bond, reactions involving the cleavage of this bond proceed at a slower rate. bioscientia.de This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for determining the mechanisms of chemical reactions. wikipedia.orgnih.gov If a reaction slows down when a deuterated substrate is used, it provides strong evidence that the cleavage of that specific C-H bond is part of the reaction's rate-determining step.
Use as Internal Standards: In analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are considered the gold standard for internal standards. acs.orggoogle.com this compound, for instance, has nearly identical chemical and physical properties to natural propylbenzene (B89791), meaning it behaves similarly during sample preparation and chromatographic separation. google.com However, due to its higher mass, it is easily distinguished by the mass spectrometer. nih.gov This allows it to be added to a sample in a known quantity to accurately correct for any loss of analyte during extraction or for variations in instrument response, a critical factor for achieving accurate quantification in complex matrices. lcms.cz
Overview of Key Research Domains Employing N Propyl D7 Benzene
N-Propyl-D7-benzene is specifically employed in research areas that require a reliable internal standard for the analysis of volatile organic compounds (VOCs) and related molecules.
Environmental Analysis: Propylbenzene (B89791) is a component of crude oil and gasoline and can be an environmental pollutant. Research monitoring its presence in air, water, and soil often uses this compound as an internal standard for quantification by GC-MS to ensure accurate and reliable measurements.
Metabolic Studies: To understand how the body processes propylbenzene and similar alkylbenzenes, researchers use this compound as a tracer. google.comresearchgate.net By administering the deuterated version and analyzing metabolites, scientists can track the metabolic pathways without interference from naturally occurring propylbenzene. This is crucial for toxicology and drug metabolism studies. uio.no
Forensic Science: In forensic toxicology, deuterated standards are essential for the accurate quantification of drugs, stimulants, or other compounds in biological samples. google.com While not a drug itself, this compound serves as a model compound and standard for developing analytical methods for related substances.
One study on the application of low-temperature glassy carbon-coated macrofibers for solid-phase microextraction analysis of simulated breath volatiles used d7-propylbenzene as a model hydrocarbon. sigmaaldrich.com
Historical Context of Deuterated Alkylbenzene Investigations
Strategies for Site-Specific Deuterium Incorporation
The targeted placement of deuterium atoms in N-propylbenzene can be accomplished through various synthetic routes. These strategies are broadly categorized based on the part of the molecule being deuterated: the propyl side chain or the aromatic nucleus.
Deuteration of the Propyl Side Chain
Achieving deuteration on the seven positions of the propyl group (C₃D₇) attached to a benzene ring can be accomplished through several key methods.
A versatile method for introducing a deuterated alkyl chain involves the use of Grignard reagents. This can be approached in two ways: reacting a deuterated propyl Grignard reagent with a phenyl-containing electrophile or, more commonly, reacting a phenyl Grignard reagent with a deuterated propyl halide.
For the synthesis of this compound, a plausible route starts with the preparation of a deuterated propyl halide, such as 1-bromopropane-d7. This can be synthesized from commercially available deuterated propanol. The deuterated propyl bromide is then used to form the corresponding Grignard reagent, propyl-d7-magnesium bromide (C₃D₇MgBr), by reacting it with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgtcichemicals.com The subsequent reaction of this Grignard reagent with a suitable electrophile, such as a source of a phenyl group, can yield the desired product. However, a more direct and efficient approach involves the reaction of phenylmagnesium bromide (PhMgBr) with a deuterated propyl halide. doubtnut.comdoubtnut.com The phenyl Grignard reagent, readily prepared from bromobenzene (B47551) and magnesium, acts as a nucleophile, attacking the electrophilic carbon of the deuterated propyl halide, such as 1-bromopropane-d7, to form this compound. The reaction of a Grignard reagent with heavy water (D₂O) is a well-established method for introducing a single deuterium atom. youtube.comlibretexts.org This principle can be extended to the synthesis of more complex deuterated molecules.
Table 1: Synthesis of this compound via Grignard Reaction
| Step | Reactants | Reagents | Product |
| 1 | Bromobenzene | Mg, anhydrous ether | Phenylmagnesium bromide |
| 2 | Phenylmagnesium bromide | 1-Bromopropane-d7 | This compound |
The catalytic deuteration of an alkene precursor is a highly effective method for introducing deuterium into an alkyl chain. For this compound, a suitable precursor is allylbenzene (B44316) (C₆H₅CH₂CH=CH₂). The catalytic addition of deuterium gas (D₂) across the double bond of allylbenzene can lead to the formation of a deuterated propyl chain.
Various catalysts can be employed for this transformation, including noble metals like palladium, platinum, and rhodium supported on carbon (e.g., Pd/C, Pt/C). resolvemass.carsc.org The reaction is typically carried out in a solvent under a deuterium atmosphere. The mechanism involves the oxidative addition of D₂ to the metal center, followed by the coordination of the alkene and subsequent insertion steps to form the deuterated alkane. For instance, rhodium porphyrin complexes have been shown to catalyze the hydrodebromination of allylic bromides with water, and similar systems can be adapted for deuteration using D₂O or D₂ gas. rsc.org The efficiency and regioselectivity of the deuteration can be influenced by the choice of catalyst, solvent, and reaction conditions. To achieve full deuteration of the propyl chain (d7), a combination of deuteration of the double bond and exchange of the benzylic protons may be necessary, potentially requiring more forcing conditions or specific catalysts.
Table 2: Catalytic Deuteration of Allylbenzene
| Catalyst | Deuterium Source | Product |
| Pd/C | D₂ gas | N-Propyl-d2-benzene (initially) |
| Rh(ttp) | D₂O/D₂ gas | Deuterated N-propylbenzene |
Direct hydrogen-deuterium (H/D) exchange on the n-propylbenzene side chain offers another route to deuteration. This method involves treating n-propylbenzene with a deuterium source, often in the presence of a catalyst. wikipedia.org
Base-catalyzed H/D exchange can be effective for protons on carbons adjacent to activating groups. libretexts.orgmdpi.com For the propyl chain, the benzylic protons (at the α-position) are the most acidic and therefore the most readily exchanged under basic conditions due to the stabilizing effect of the aromatic ring on the resulting carbanion. Achieving full deuteration of the entire propyl chain (α, β, and γ positions) through this method is challenging and typically requires harsh reaction conditions, which may lead to side reactions.
Acid-catalyzed exchange is also possible, though generally less efficient for non-activated C-H bonds on an alkyl chain compared to aromatic C-H bonds. mdpi.com Metal catalysts, such as platinum, can facilitate the exchange of non-exchangeable hydrogen atoms at elevated temperatures and pressures. wikipedia.org
Deuteration of the Aromatic Ring
To synthesize N-propyl-d5-benzene, where the five hydrogens on the aromatic ring are replaced by deuterium, electrophilic aromatic substitution is the primary method.
The deuteration of the aromatic ring of n-propylbenzene can be achieved through electrophilic aromatic substitution using a strong deuterated acid catalyst. libretexts.orglibretexts.org A common reagent for this purpose is deuterated sulfuric acid (D₂SO₄), often used in excess to drive the reaction towards completion. libretexts.org The mechanism involves the attack of the aromatic ring by a deuteron (B1233211) (D⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. aklectures.com Subsequent loss of a proton (H⁺) from the same carbon atom restores the aromaticity and results in the incorporation of a deuterium atom.
The process can be repeated to replace all five hydrogen atoms on the phenyl ring of n-propylbenzene. The alkyl group is an ortho-, para-directing and activating group, which influences the positions of initial deuteration. However, under forcing conditions with a large excess of the deuterating agent, complete deuteration of the aromatic ring can be achieved. Catalytic methods, for instance using dicyclopentadienyltrihydridotantalum(V) as a catalyst with D₂, have been developed for the deuteration of benzene and could potentially be adapted for n-propylbenzene. libretexts.org
Table 3: Electrophilic Deuteration of N-Propylbenzene
| Deuterating Agent | Catalyst | Product |
| D₂SO₄ | - | N-Propyl-d5-benzene |
| D₂ | Cp₂TaH₃ | N-Propyl-d5-benzene |
An in-depth examination of the synthetic strategies for preparing this compound reveals a variety of sophisticated chemical techniques. These methods are designed to achieve high levels of deuterium incorporation in specific parts of the molecule, namely the propyl chain and the aromatic ring. This article explores these synthetic methodologies, focusing on the scientific principles and experimental findings that underpin the creation of this deuterated compound.
Theoretical and Computational Chemistry of N Propyl D7 Benzene
Quantum Mechanical Calculations for Molecular Structure and Energetics
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of molecules. These methods, which solve the electronic Schrödinger equation, provide accurate predictions of molecular structures, energies, and other electronic properties from first principles. wikipedia.org
Density Functional Theory (DFT) for Ground State Properties and Vibrational Frequencies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules like N-Propyl-D7-benzene. arxiv.org DFT methods calculate the ground state energy and other properties based on the molecule's electron density. ub.edu
Table 1: Representative DFT Calculation Data for n-Propylbenzene (as a proxy for this compound) Note: This data is for the non-deuterated n-propylbenzene and serves as an illustrative example. Specific values for this compound would require dedicated calculations.
| Property | Calculated Value (Method: B3LYP/3-21G*) |
| HF Energy (hartrees) | -347.828771 nist.gov |
| Energy at 0K (hartrees) | -349.118495 nist.gov |
| Energy at 298.15K (hartrees) | Derived from 0K energy and integrated heat capacity nist.gov |
| Point Group | Cs nist.gov |
Conformational Analysis of Deuterated Propylbenzenes
Conformational analysis investigates the different spatial arrangements of a molecule that arise from rotation around single bonds and their corresponding energy levels. libretexts.org For flexible molecules like this compound, understanding the conformational landscape is crucial for interpreting its chemical and physical behavior.
Mapping Potential Energy Surfaces and Identifying Stable Conformers
The potential energy surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric parameters. um.es By mapping the PES, researchers can identify the minimum energy conformations, which correspond to the most stable structures of the molecule. um.esresearchgate.net
For n-propylbenzene, computational studies have identified two primary stable conformers: an anti and a gauche conformation, referring to the dihedral angle of the propyl chain relative to the benzene (B151609) ring. researchgate.net These conformers are separated by a very small energy difference, indicating that both are significantly populated at room temperature. researchgate.net The PES for this compound is expected to be qualitatively similar to that of its non-deuterated counterpart. However, the deuteration of the propyl chain will lead to subtle changes in the relative energies of the conformers and the energy barriers between them. These changes arise from the different zero-point vibrational energies (ZPVE) of the C-H and C-D bonds.
Influence of Deuteration on Conformational Preferences and Rotational Barriers
The substitution of hydrogen with deuterium (B1214612) can influence conformational equilibria and the rates of internal rotation. This phenomenon, known as the isotopic effect, is primarily due to the lower ZPVE of a C-D bond compared to a C-H bond. nih.gov This difference can lead to a preference for conformations where the deuterium atoms are in sterically less hindered positions.
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
While quantum mechanical calculations are excellent for describing static molecular properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time.
For this compound, MD simulations can provide insights into its behavior in condensed phases (liquid or solution). These simulations can model the interactions between this compound molecules and with solvent molecules. uzh.chresearchgate.net By analyzing the simulation trajectories, one can study various dynamic properties, such as diffusion coefficients, rotational correlation times, and the structure of the local environment around a molecule. researchgate.net
Furthermore, MD simulations can be used to explore the nature of intermolecular interactions, such as van der Waals forces and, in the case of aromatic systems, π-stacking interactions. ukzn.ac.za Simulations of liquid benzene have shown the presence of a well-defined local cage structure. researchgate.net Similar simulations for liquid this compound could reveal how the deuterated propyl chain affects the packing and local structure of the liquid. The results from MD simulations are crucial for understanding the macroscopic properties of this compound, such as its viscosity, density, and transport properties, by connecting them to the underlying microscopic interactions and dynamics. nih.gov
Prediction of Spectroscopic Parameters (NMR, MS, IR) and Validation with Experimental Data
The theoretical prediction of spectroscopic parameters provides a powerful tool for the structural elucidation and characterization of molecules. For isotopically labeled compounds such as this compound, computational methods allow for the a priori determination of expected spectral features, which can guide synthesis and analysis. While direct experimental studies on this compound are not widely published, the accuracy of modern computational chemistry can be robustly validated against the extensive experimental data available for its non-deuterated analogue, n-propylbenzene. This section details the prediction of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra for this compound, using the validation of these methods on n-propylbenzene as a benchmark for reliability.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Prediction Methodology: The prediction of NMR spectra, encompassing both ¹H and ¹³C chemical shifts (δ) and spin-spin coupling constants (J), is routinely performed using quantum mechanical calculations. Density Functional Theory (DFT) is a widely employed method, with functionals such as B3LYP often paired with basis sets like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. niscpr.res.in The Gauge-Independent Atomic Orbital (GIAO) method is standard for calculating isotropic magnetic shielding constants, which are then converted to chemical shifts by referencing against a standard compound like Tetramethylsilane (TMS). mdpi.com Recent benchmarks have shown that functionals specifically optimized for NMR predictions, such as Cramer's WP04, can yield mean absolute errors as low as 0.08 ppm for ¹H shifts when compared to experimental data. github.io
Predicted vs. Experimental Data for n-Propylbenzene: Computational models accurately predict the NMR spectra of n-propylbenzene. The aromatic protons are predicted in the range of δ 7.1-7.3 ppm, while the aliphatic protons of the propyl chain are predicted at approximately δ 2.57 (α-CH₂), 1.63 (β-CH₂), and 0.94 (γ-CH₃) ppm. These predictions show strong agreement with experimental data. nih.govdocbrown.info The validation through this comparison establishes a high degree of confidence in the employed theoretical models.
Interactive Data Table 1: Predicted vs. Experimental ¹H NMR Data for n-Propylbenzene
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) nih.govdocbrown.info | Multiplicity |
| Phenyl (C₆H₅) | ~7.10 - 7.30 | ~7.12 - 7.35 | Multiplet |
| Benzylic (α-CH₂) | ~2.57 | 2.57 | Triplet |
| Methylene (β-CH₂) | ~1.63 | 1.63 | Sextet |
| Methyl (γ-CH₃) | ~0.94 | 0.94 | Triplet |
Theoretical Predictions for this compound: For this compound (1,1,2,2,3,3,3-heptadeuteriopropylbenzene), the ¹H NMR spectrum is predicted to be significantly simplified.
The signals corresponding to the propyl chain (α, β, and γ protons) would be absent from the ¹H spectrum.
The aromatic region would remain, showing signals for the five phenyl protons. The complex multiplet pattern caused by coupling to the benzylic protons in n-propylbenzene would simplify, leading to a cleaner set of multiplets corresponding only to the aromatic protons.
In a ²H (Deuterium) NMR spectrum, broad signals corresponding to the three distinct deuterium environments (-CD₂-, -CD₂-, -CD₃) would be expected at chemical shifts similar to their proton analogues but with much broader linewidths and different coupling interactions.
The ¹³C NMR spectrum prediction would show minor changes in the chemical shifts for the propyl carbons due to the isotopic effect of the attached deuterium atoms. The phenyl carbon signals would be largely unaffected.
Mass Spectrometry (MS)
Prediction Methodology: The prediction of electron ionization (EI) mass spectra involves modeling the fragmentation of the molecular ion. This can be approached through rule-based systems derived from established fragmentation mechanisms or through quantum chemistry calculations that simulate bond dissociations. nih.govchemguide.co.uk The primary fragmentation pathways for alkylbenzenes are benzylic cleavage and McLafferty rearrangement. libretexts.orgmsu.edu The molecular ion (M⁺•) and the relative abundance of key fragment ions are the primary outputs of these predictions.
Predicted vs. Experimental Data for n-Propylbenzene: For n-propylbenzene, the molecular weight is 120.19 g/mol . nist.gov The EI-MS is predicted to show a strong molecular ion peak at m/z 120. The most abundant fragment (base peak) is predicted at m/z 91, resulting from benzylic cleavage to form the stable tropylium (B1234903) cation ([C₇H₇]⁺). Another significant peak is predicted at m/z 92, arising from a McLafferty rearrangement. These predictions align well with experimental mass spectra. researchgate.netmassbank.eu
Interactive Data Table 2: Predicted vs. Experimental Mass Spectrometry Data for n-Propylbenzene
| Ion | Predicted m/z | Experimental m/z massbank.eu | Relative Abundance (Experimental) | Proposed Fragmentation |
| [C₉H₁₂]⁺• | 120 | 120 | ~30% | Molecular Ion (M⁺•) |
| [C₇H₈]⁺• | 92 | 92 | ~75% | McLafferty Rearrangement |
| [C₇H₇]⁺ | 91 | 91 | 100% (Base Peak) | Benzylic cleavage (loss of •C₂H₅) |
| [C₆H₅]⁺ | 77 | 77 | ~15% | Loss of propyl group |
Theoretical Predictions for this compound: The introduction of seven deuterium atoms on the propyl chain significantly alters the mass spectrum. lgcstandards.com
The molecular weight increases to approximately 127.23 g/mol . The molecular ion peak is therefore predicted at m/z 127 .
Benzylic cleavage would involve the loss of a deuterated ethyl radical (•C₂D₅), resulting in a fragment ion at m/z 91 ([C₇H₂D₅]⁺ is incorrect, the fragment is [C₇H₇]⁺). The phenyl ring and benzylic carbon are not deuterated. However, if the fragmentation occurs between the α and β carbons, it results in the loss of an ethyl radical. A key fragmentation is the loss of the ethyl group to form the tropylium ion. In this compound, this would involve the loss of a C₂D₅ radical, but the resulting cation would be [C₆H₅CD₂]⁺, with an m/z of 93 . The classic tropylium ion [C₇H₇]⁺ at m/z 91 would arise from rearrangement prior to fragmentation, a process that would be less favored. The most prominent fragmentation for n-propylbenzene is the loss of an ethyl radical to form the [C₇H₇]⁺ ion (tropylium ion) at m/z 91. For this compound, the analogous fragmentation would be the loss of a deuterated ethyl radical (•C₂D₅) to form the [C₆H₅CD₂]⁺ ion. The mass of this fragment would be (612 + 51 + 112 + 22) = 72 + 5 + 12 + 4 = 93. A peak at m/z 93 is therefore expected.
The McLafferty rearrangement would produce a fragment ion at m/z 94 ([C₆H₅CD₂]⁺• after rearrangement and loss of C₂D₄).
Fragments containing parts of the deuterated chain would appear at higher m/z values compared to n-propylbenzene. For example, the propyl cation fragment [C₃H₇]⁺ seen at m/z 43 in n-propylbenzene would be replaced by [C₃D₇]⁺ at m/z 50 .
Infrared (IR) Spectroscopy
Prediction Methodology: Theoretical IR spectra are calculated by determining the harmonic vibrational frequencies of a molecule at its optimized geometry. medium.com DFT methods, such as B3LYP with 6-311++G(d,p) basis sets, are effective for this purpose. niscpr.res.indtic.mil The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve agreement with experimental data, these frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP). researchgate.net
Predicted vs. Experimental Data for n-Propylbenzene: For n-propylbenzene, computational methods predict characteristic vibrational modes that match experimental findings. docbrown.infochemicalbook.com Key predicted absorptions include sp² C-H stretches from the aromatic ring (~3030-3080 cm⁻¹), sp³ C-H stretches from the alkyl chain (~2870-2960 cm⁻¹), and aromatic C=C stretching bands (~1500-1600 cm⁻¹). docbrown.infochegg.com These predicted values are in excellent agreement with the experimental IR spectrum of n-propylbenzene.
Interactive Data Table 3: Predicted vs. Experimental IR Data for n-Propylbenzene
| Vibrational Mode | Predicted Wavenumber (cm⁻¹, scaled) | Experimental Wavenumber (cm⁻¹) docbrown.infonist.gov |
| Aromatic C-H Stretch | 3030 - 3080 | 3030 - 3080 |
| Aliphatic C-H Stretch | 2870 - 2960 | 2873, 2931, 2960 |
| Aromatic C=C Stretch | 1500, 1600 | ~1500, ~1600 |
| CH₂ Bending | ~1465 | 1470 |
| CH₃ Bending | ~1380 | 1370 |
Theoretical Predictions for this compound: Deuteration of the propyl chain leads to significant and predictable changes in the IR spectrum, primarily due to the increased reduced mass of the C-D bond compared to the C-H bond.
C-D Stretching: The high-frequency C-H stretching vibrations of the propyl group (2870-2960 cm⁻¹) are predicted to be replaced by C-D stretching vibrations at much lower frequencies, typically in the range of 2100-2250 cm⁻¹ . osti.gov
Bending Modes: The C-H bending (scissoring, wagging, twisting) vibrations of the propyl chain would also shift to lower wavenumbers. For instance, the CH₂ scissoring mode around 1465 cm⁻¹ would be replaced by a CD₂ scissoring mode near 1050-1100 cm⁻¹ .
Aromatic Region: The vibrations associated with the phenyl ring (C-H and C=C stretches) are predicted to remain largely unchanged, making the mid-frequency region of the spectrum a clear indicator of the substitution pattern on the aromatic ring.
The strong correlation between predicted and experimental spectra for the parent n-propylbenzene molecule provides high confidence that these theoretical predictions for this compound are reliable and would be confirmed by experimental measurement.
Role in Environmental and Biogeochemical Research
Deuterated Alkylbenzenes as Tracers in Environmental Transport and Fate Studies
Stable isotope-labeled compounds, such as N-Propyl-D7-benzene, are instrumental in elucidating the transport and fate of pollutants in the environment. amerigoscientific.com Because their physicochemical properties are nearly identical to their unlabeled analogues, they are subject to the same transport processes, such as volatilization, dispersion, sorption, and advection. srce.hr By introducing a known quantity of a deuterated compound into a system, researchers can track its movement and distribution, providing critical data for environmental modeling and risk assessment. researchgate.net
The volatilization of alkylbenzenes from contaminated water or soil is a significant pathway for their entry into the atmosphere. geology.cz Once in the atmosphere, these compounds are subject to dispersion, which is influenced by factors like wind speed, atmospheric stability, and topography. maxapress.com While direct studies detailing the use of this compound for monitoring volatilization and atmospheric dispersion are not extensively documented in the reviewed literature, the principles of using tracer compounds are well-established. For instance, in situ measurements of various volatile organic compounds (VOCs) are used to determine urban enhancement and identify sources relative to known tracers like benzene (B151609). nih.gov
The use of a deuterated compound like this compound would allow for precise quantification of its flux from a source and its subsequent dispersion in the air, without interference from background concentrations of n-propylbenzene. This is particularly valuable in urban or industrial areas with multiple potential sources of alkylbenzene emissions. Numerical models like the California Puff (CALPUFF) model are used to simulate the dispersion of hazardous air pollutants, and data from tracer studies can be used to validate and refine these models. researchgate.net
Table 1: Factors Influencing Volatilization and Atmospheric Dispersion of Alkylbenzenes
| Process | Key Influencing Factors | Relevance of Deuterated Tracers |
| Volatilization | Henry's Law constant, vapor pressure, temperature, water and air turbulence. | Allows for precise measurement of volatilization rates from specific sources without background interference. |
| Atmospheric Dispersion | Wind speed and direction, atmospheric stability, terrain, release height. | Enables accurate tracking of the plume and validation of dispersion models. researchgate.net |
The movement of alkylbenzenes in soil and aquatic environments is largely controlled by sorption to solid phases, such as soil organic matter and sediments. geology.cz Sorption reduces the concentration of the contaminant in the aqueous phase, thereby retarding its migration. umich.edu Deuterated compounds are effective tools for studying these processes.
Soil column chromatography is a common laboratory method used to determine the sorption characteristics of organic compounds. europa.euresearchgate.net In these experiments, a solution containing the compound of interest is passed through a column packed with soil, and the breakthrough of the compound is monitored over time. By comparing the retention time of the compound to that of a non-retarded tracer (often deuterated water), the sorption coefficient can be calculated. researchgate.net Using this compound in such studies would allow for a direct and accurate measurement of its sorption behavior.
Field-scale tracer tests using deuterated compounds have been conducted to monitor the in situ transport and retardation of aromatic hydrocarbons in groundwater. cdnsciencepub.comgov.bc.ca These tests provide valuable data on how contaminants move in the subsurface under real-world conditions, which is essential for predicting the extent of contamination and designing effective remediation strategies. For example, a study on the fate of surfactants in a septic system used the calculated movement of a conservative tracer to demonstrate that the removal of the surfactants was due to biodegradation and sorption. researchgate.net
Table 2: Application of Deuterated Tracers in Soil and Aquatic Systems
| Application | Methodology | Information Gained |
| Sorption Studies | Batch equilibrium tests, soil column chromatography. europa.euresearchgate.net | Determination of sorption coefficients (Kd, Koc), understanding the influence of soil properties on mobility. |
| Groundwater Tracer Tests | Injection of deuterated compounds into an aquifer and monitoring their movement. cdnsciencepub.com | In situ retardation factors, validation of transport models, assessment of natural attenuation. |
Monitoring Volatilization and Atmospheric Dispersion Pathways
Mechanistic Investigations of Alkylbenzene Biodegradation and Biotransformation Pathways
The biodegradation of alkylbenzenes is a key process in the natural attenuation of these contaminants in the environment. Deuterated compounds like this compound are invaluable for studying the mechanisms of biodegradation, as they allow researchers to trace the metabolic fate of the contaminant and identify the microorganisms responsible for its degradation.
Anaerobic biodegradation is a particularly important process in contaminated aquifers and sediments where oxygen is scarce. The initial steps in the anaerobic degradation of alkylbenzenes are often difficult to elucidate. Using deuterated substrates has been instrumental in identifying novel metabolic pathways.
One key mechanism for the anaerobic activation of alkylbenzenes is the addition of the hydrocarbon to a fumarate (B1241708) molecule, a reaction catalyzed by benzylsuccinate synthase and related enzymes. srce.hr Studies using deuterated toluene (B28343) and xylene have successfully identified the corresponding deuterated benzylsuccinic acid analogues in contaminated aquifers. researchgate.net
In a notable study using d7-propylbenzene as a model hydrocarbon, researchers investigated the anaerobic biodegradation of propylbenzene (B89791) by an iron-reducing bacterial enrichment culture. enviro.wiki This study was significant because it identified a new initial reaction in the anaerobic degradation pathway.
A major advantage of using deuterated compounds is the ability to unequivocally identify metabolites derived from the contaminant. These metabolites can serve as biomarkers for in situ biodegradation.
In the study of anaerobic propylbenzene degradation by an iron-reducing culture, the use of d7-propylbenzene led to the detection of d7-propylphenols as intracellular metabolites. enviro.wiki The amount of these deuterated propylphenols increased during the exponential growth phase of the bacteria, providing strong evidence that the oxidation of propylbenzene to propylphenols is an initial step in the anaerobic degradation process under these conditions. enviro.wiki This was a significant finding, as previously identified pathways involved the formation of succinate (B1194679) derivatives, which were not detected in this particular study. enviro.wiki
Table 3: Research Findings on Anaerobic Biodegradation of d7-Propylbenzene
| Parameter | Finding | Reference |
| Model Compound | d7-propylbenzene | enviro.wiki |
| Microbial Culture | Iron-reducing bacterial enrichment | enviro.wiki |
| Identified Metabolites | d7-propylphenols | enviro.wiki |
| Key Finding | Oxidation to propylphenols can initiate anaerobic propylbenzene degradation. | enviro.wiki |
| Growth Correlation | Amount of propylphenol produced was significantly correlated with cell growth and ferric iron reduction. | enviro.wiki |
Stable Isotope Probing (SIP) is a powerful technique that uses substrates labeled with a heavy stable isotope (like ¹³C or deuterium) to identify the microorganisms that are actively metabolizing the substrate in a complex microbial community. enviro.wiki When microorganisms assimilate the labeled substrate, the isotope becomes incorporated into their biomass (e.g., DNA, RNA, phospholipids). By extracting and analyzing these biomarkers, researchers can identify the specific microbes responsible for the degradation of the contaminant.
In the study of d7-propylbenzene degradation, 16S rDNA gene sequence analysis revealed that the dominant bacterium in the enrichment culture was closely related to Rhodoferax ferrireducens, a known iron-reducing beta-proteobacterium. enviro.wiki This demonstrates how the use of a deuterated compound in a controlled setting can help to link specific metabolic functions to particular members of a microbial community. In broader studies of contaminated sites, SIP with ¹³C-labeled compounds has been used to identify a range of bacteria involved in the degradation of BTEX compounds and other hydrocarbons. environment.gov.za Network analysis of microbial communities at contaminated sites has shown positive correlations between dechlorinating bacteria and those capable of degrading BTEX compounds, suggesting cooperative interactions in pollutant degradation. environment.gov.za
Identification of Deuterated Metabolites and Degradation Intermediates in Microbial Cultures
Advanced Analytical Techniques for Environmental Quantification of Deuterated Species in Complex Matrices
The accurate quantification of specific organic compounds in complex environmental matrices, such as soil, water, sediment, and air, presents significant analytical challenges. und.educhromatographyonline.com These matrices contain a multitude of interfering compounds that can affect the accuracy, precision, and sensitivity of analytical measurements. chromatographyonline.comclearsynth.com The use of deuterated species, such as this compound, as internal standards is a cornerstone of modern analytical chemistry for overcoming these challenges. clearsynth.comscioninstruments.com These standards are chemically almost identical to their non-deuterated counterparts (analytes) but are distinguishable by their higher mass, allowing them to be used in isotope dilution mass spectrometry (IDMS) to correct for variations during sample preparation and analysis. scioninstruments.com
Advanced analytical techniques, primarily chromatography coupled with mass spectrometry, are essential for the selective and sensitive detection of target analytes and their deuterated internal standards. und.eduresearchgate.net The choice of technique depends on the analyte's properties and the complexity of the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. epa.gov In this method, the sample extract is injected into a gas chromatograph, where compounds are separated based on their boiling points and interaction with a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z), enabling both identification and quantification. ipp.pt
When using a deuterated internal standard like this compound, the standard is added to the sample at a known concentration before any extraction or cleanup steps. service.gov.uk Because the deuterated standard has very similar physicochemical properties to the native analyte, it experiences similar losses during sample processing and similar ionization response in the mass spectrometer. scioninstruments.com The mass spectrometer can distinguish between the analyte and the deuterated standard due to their mass difference. scioninstruments.com By comparing the response of the analyte to the response of the known amount of internal standard, analysts can accurately calculate the analyte's concentration, compensating for matrix effects and variability in sample recovery. clearsynth.com This internal standard calibration approach is critical for achieving reliable data in complex environmental samples. nih.govresearchgate.net For volatile compounds in water or soil, sample introduction techniques like purge-and-trap are often employed, where the volatile organics are purged from the sample matrix with an inert gas and trapped on a sorbent before being desorbed into the GC-MS system. asme.orga2gov.orgepa.gov
Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyr-GC/MS)
For complex solid matrices containing polymers, such as soil or sediment contaminated with tire tread particles, Pyrolysis-GC/MS is a valuable technique. nih.govmdpi.com This method involves heating the sample to a high temperature in the absence of oxygen, causing large, non-volatile molecules to break down (pyrolyze) into smaller, more volatile fragments that can be analyzed by GC-MS. mdpi.com The resulting chromatogram, or pyrogram, provides a chemical fingerprint of the original material. The use of a deuterated polymeric internal standard is a key refinement that corrects for variable analyte recovery caused by sample size, matrix effects, and instrumental variability. nih.gov Research has demonstrated that this method is reliable for quantifying tire wear particles in environmental samples by using specific dimeric markers that are less prone to interference than monomeric markers. nih.govmdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry is particularly suited for analyzing polar, non-volatile, or thermally labile compounds in aqueous samples. psu.edushimadzu.com Similar to GC-MS, LC-MS uses a chromatographic step to separate compounds from a mixture before detection by a mass spectrometer. The use of deuterated analogues as internal standards in LC-MS is crucial for compensating for matrix effects, which are often more pronounced in LC-MS due to processes like ion suppression or enhancement in the ionization source. chromatographyonline.compsu.edu Researchers have developed and validated LC-MS methods for a wide range of environmental contaminants, including pesticides and herbicides in river water, demonstrating good recoveries and low detection limits. psu.edu
The following tables summarize the application of these techniques and present exemplary research findings.
Table 1: Comparison of Advanced Analytical Techniques for Environmental Quantification
| Technique | Primary Application | Typical Environmental Matrices | Role of Deuterated Standard (e.g., this compound) |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile and semi-volatile organic compounds (e.g., PAHs, benzene derivatives). epa.govepa.gov | Soil, sediment, water, air. service.gov.ukhilarispublisher.com | Internal standard for isotope dilution to correct for sample preparation losses and instrumental variability. service.gov.ukresearchgate.net |
| Pyrolysis-GC/MS (Pyr-GC/MS) | Non-volatile materials and polymers (e.g., tire wear particles). nih.govmdpi.com | Soil, sediment, air particulates. nih.gov | Corrects for variable pyrolysis efficiency, analyte recovery, and matrix effects. nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Polar, non-volatile, or thermally unstable compounds (e.g., pesticides, pharmaceuticals). psu.edu | Water (surface, ground, waste), soil extracts. psu.edushimadzu.com | Compensates for matrix-induced ion suppression/enhancement and variability in extraction efficiency. chromatographyonline.compsu.edu |
Table 2: Detailed Research Findings on the Use of Deuterated Standards in Environmental Analysis
| Study Focus | Matrix | Technique | Deuterated Standard(s) Used | Key Findings |
|---|---|---|---|---|
| Quantification of PAHs | Soil | GC-MS | Naphthalene-d8, Acenaphthene-d10, Phenanthrene-d10, Chrysene-d12, Perylene-d12. service.gov.uk | The internal standard method was essential for accurate quantification following Soxhlet extraction with dichloromethane. service.gov.uk |
| Quantification of Tire Tread Particles | Artificial Soil, Sediment, Air | Pyr-GC/MS | Deuterated polyisoprene, deuterated polybutadiene. nih.gov | Use of a deuterated polymeric internal standard was a critical refinement, enabling reliable quantification and correcting for matrix effects and ion source variability. nih.gov |
| Determination of PAHs | River and Wetland Water | GC-MS | Four deuterated polycyclic aromatic hydrocarbons. researchgate.net | Internal standard quantification with selected ion monitoring (SIM) mode provided increased sensitivity for determining PAH concentrations. researchgate.net Recoveries for SPE clean-up were in the range of 71-92%. researchgate.net |
| Analysis of Pesticides & Herbicides | River Water | LC-ESI-MS | Deuterated analogues of target pesticides. psu.edu | Deuterated standards were investigated to compensate for significant ion suppression and enhancement caused by matrix interferences. psu.edu Recoveries of 79–121% were obtained. psu.edu |
Advanced Applications and Future Research Trajectories
N-Propyl-D7-benzene as a Benchmark Compound in Analytical Method Development and Validation
Deuterated compounds like this compound are invaluable in analytical chemistry, particularly in mass spectrometry-based methods. acs.org They serve as ideal internal standards for quantitative analysis because they exhibit nearly identical chemical and physical properties to their non-deuterated counterparts (analytes) but have a different mass. acs.orgcymitquimica.com This distinction allows for accurate quantification, as the internal standard can be added to a sample at a known concentration to correct for variations during sample preparation and analysis. nih.gov
Propylbenzene (B89791) itself is used as an internal standard for the quantification of various compounds, such as vanillin (B372448) in fruits. sigmaaldrich.com The deuterated version, this compound, offers enhanced precision in such analytical methods. For example, in the analysis of benzene (B151609), toluene (B28343), ethylbenzene, and xylenes (B1142099) (BTEX) in ambient air, a modified OSHA method utilizes gas chromatography-mass spectrometry (GC-MS) for quantification. researchgate.net While this specific study used other compounds, the principle of using a less toxic solvent and GC-MS is applicable to methods where this compound could serve as a superior internal standard due to its similar chromatographic behavior and distinct mass spectrometric signature. researchgate.net
The development and validation of analytical methods often involve assessing parameters like linearity, detection limits, and precision. researchgate.net Using a deuterated standard like this compound helps in establishing robust and reliable methods for quantifying aromatic hydrocarbons in various matrices. researchgate.netaccustandard.com
Table 1: Analytical Method Parameters for BTEX Analysis
| Parameter | Benzene | Toluene | Ethylbenzene | m,p-Xylene | o-Xylene |
|---|---|---|---|---|---|
| Detection Limit (ppb) | 1.4 | 1.1 | 1.0 | 0.7 | 1.2 |
| RSD at 100 ppb (%) | 3.2 | - | - | - | 7.5 |
Data sourced from a study on BTEX analysis in ambient air, illustrating typical validation parameters where a deuterated standard would be beneficial. researchgate.net
The kinetic isotope effect (KIE) is another area where deuterated compounds are crucial. The KIE measures how isotopic substitution affects reaction rates and provides insights into reaction mechanisms and transition state structures. rsc.orggoogle.comprinceton.edu While direct studies on this compound's KIE are not abundant, the principles are well-established for other deuterated molecules. rsc.orggoogle.comprinceton.edu For instance, the difference in bond strength between C-H and C-D bonds can lead to different reaction rates, a phenomenon that is exploited to understand complex chemical transformations. rsc.orgdtic.mil
Potential for Deuterated Alkylbenzenes in Materials Science Research (e.g., polymer synthesis, solvent studies)
Deuterated compounds, including deuterated alkylbenzenes, have significant applications in materials science, particularly in the study of polymers. resolvemass.caornl.gov The substitution of hydrogen with deuterium (B1214612) alters the physical properties of polymers, such as their thermal and oxidative stability. dtic.milresolvemass.ca This enhanced stability can be advantageous in high-performance applications and under harsh environmental conditions. resolvemass.ca
Neutron scattering is a powerful technique for investigating the structure and dynamics of polymers, and deuteration plays a critical role in these studies. ornl.govsci-hub.se Since hydrogen and deuterium have very different neutron scattering lengths, selectively deuterating parts of a polymer or using a deuterated solvent creates contrast, allowing researchers to "see" the polymer structure more clearly. sci-hub.seansto.gov.ausine2020.eueuropa.eu For example, deuterated mineral oil has been used as a solvent in small-angle neutron scattering (SANS) to study polyethylene (B3416737) coils. ansto.gov.au This approach allows for the determination of polymer behavior in solution, which is crucial for understanding properties like solubility and conformation. ansto.gov.aursc.org
Deuterated solvents can also influence polymer miscibility. Studies on poly(ethylene oxide) in deuterated ethanol (B145695) have shown that deuteration can significantly affect the polymer's solution behavior, even changing the nature of mixing and demixing. nist.gov This highlights the subtle but important effects of isotopic substitution on intermolecular interactions.
The synthesis of deuterated polymers often starts with deuterated monomers. sine2020.eueuropa.eu While challenging, various methods exist for producing these monomers, including adapting existing synthesis routes to incorporate deuterium. sine2020.eueuropa.eumdpi.com The development of new synthetic pathways for deuterated monomers is an active area of research, aiming to make these materials more accessible and affordable for a wider range of applications. sine2020.eueuropa.eu
Table 2: Applications of Deuterated Compounds in Polymer Research
| Application | Technique | Benefit of Deuteration | Example Compound(s) |
|---|---|---|---|
| Polymer Structure Analysis | Neutron Scattering | Contrast matching to visualize polymer chains | Deuterated mineral oil, Deuterated polyethylene |
| Polymer Stability Studies | Thermal/Oxidative Degradation | Increased resistance to degradation | Deuterated polystyrene, Deuterated polyethylene |
| Polymer Blend Miscibility | Small-Angle Neutron Scattering (SANS) | Altered phase behavior to study interactions | Deuterated poly(ethylene oxide), Deuterated ethanol |
| Polymer Synthesis | Polymerization | Building blocks for creating labeled polymers | Deuterated isoprene, Deuterated polylactic acid |
This table summarizes key applications based on findings from multiple sources. dtic.milresolvemass.caansto.gov.ausine2020.eueuropa.eunist.gov
Advancements in Automated Deuterium Labeling and High-Throughput Synthesis
The increasing demand for deuterated compounds in various research fields has spurred the development of more efficient synthesis methods. researchgate.net Automated systems for deuterium labeling and high-throughput synthesis are becoming increasingly important. nih.gov
Flow chemistry, for instance, offers a promising platform for the synthesis of deuterated compounds. researchgate.net This technique allows for precise control over reaction conditions, leading to higher yields and purities. It is particularly useful for reactions that are difficult to control in traditional batch processes.
In the context of proteomics and drug discovery, automated systems for hydrogen-deuterium exchange mass spectrometry (HDX-MS) are already in use. thermofisher.comacs.orgresearchgate.net These platforms automate the labeling, quenching, and digestion steps, significantly increasing throughput and reproducibility. thermofisher.comacs.org While these systems are primarily used for studying protein conformation and dynamics, the underlying principles of automated fluid handling and analysis can be adapted for the high-throughput synthesis and screening of small deuterated molecules like this compound.
The development of robotic systems for chemical synthesis is a major technological advancement that can accelerate the discovery of new materials and drug candidates. nih.gov By automating repetitive tasks, researchers can focus on the design and analysis of experiments, ultimately leading to faster progress in the field.
Integration of this compound in Multi-Omics Approaches for Systems Biology
Systems biology aims to understand the complex interactions within biological systems by integrating data from various "omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics. mdpi.comfrontiersin.orgnih.govnih.gov Deuterated compounds, including this compound, can play a role in these integrative approaches, particularly in metabolomics.
Metabolomics involves the comprehensive analysis of small molecules (metabolites) in a biological system. mdpi.com Deuterated internal standards are essential for accurate quantification of metabolites by mass spectrometry. The use of deuterium oxide (D₂O) to label amino acids and measure protein synthesis rates is a well-established technique in metabolic research. physiology.org This method allows for the tracking of metabolic pathways and the determination of protein turnover rates in various models, from cell cultures to in vivo studies. physiology.org
While this compound is not a biological metabolite, its use as an internal standard in targeted metabolomics studies of related aromatic compounds could be valuable. The integration of such quantitative metabolic data with information from other omics layers can provide a more holistic understanding of cellular processes and disease mechanisms. nih.govnih.govinstitut-curie.org For example, changes in the levels of certain metabolites, accurately measured using deuterated standards, can be correlated with changes in gene expression or protein abundance to identify key regulatory pathways.
Emerging Research Areas for Isotopic Effects on Molecular Recognition and Self-Assembly
The subtle effects of isotopic substitution on non-covalent interactions are an emerging area of research with implications for molecular recognition and self-assembly. rsc.orgnih.govrsc.org Deuterium substitution can influence the strength of hydrogen bonds and other weak interactions that govern how molecules bind to each other. researchgate.net
Equilibrium isotope effects (EIEs) are used to probe these subtle energetic differences. rsc.orgnih.govrsc.org By measuring the change in binding affinity upon isotopic substitution, researchers can gain insights into the forces driving molecular recognition. For example, studies on supramolecular host-guest systems have used deuterium EIEs to elucidate the contributions of different non-covalent interactions to guest binding. rsc.orgnih.govrsc.org
These isotopic effects can also influence the self-assembly of molecules into larger, ordered structures. The slightly different vibrational properties of C-D bonds compared to C-H bonds can lead to small changes in intermolecular forces, which can be amplified in a cooperative self-assembly process. researchgate.net Understanding these effects could lead to new strategies for controlling the formation of supramolecular structures with desired properties.
While specific research on this compound in this context is limited, the principles are broadly applicable to deuterated organic molecules. Future research may explore how the deuteration of alkylbenzenes affects their interactions with biological macromolecules or their ability to form organized structures on surfaces.
Q & A
Q. How should researchers report contradictory findings in publications?
- Methodological Answer : Transparently document methodologies, including instrument parameters and calibration curves. Use supplementary materials for raw data. Discuss potential sources of error (e.g., isotopic impurity) and propose follow-up experiments. Align with journal guidelines emphasizing reproducibility and data transparency .
Q. What statistical approaches are recommended for analyzing small-sample studies involving this compound?
- Methodological Answer : Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Bootstrap resampling enhances reliability in low-n studies. For multivariate data, apply PCA or PLS-DA to identify isotopic effect patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
